molecular formula C3H6ClNO3S B12116821 Ethanimidoyl chloride, N-[(methylsulfonyl)oxy]-, (1Z)- CAS No. 1228558-17-5

Ethanimidoyl chloride, N-[(methylsulfonyl)oxy]-, (1Z)-

Cat. No.: B12116821
CAS No.: 1228558-17-5
M. Wt: 171.60 g/mol
InChI Key: AKRFDQXLZFZYFG-HYXAFXHYSA-N
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Preparation Methods

The synthesis of Ethanimidoyl chloride, N-[(methylsulfonyl)oxy]-, (1Z)- involves specific reaction conditions and raw materials. The preparation typically includes the reaction of ethanimidoyl chloride with methanesulfonic acid under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure the purity and yield of the compound.

Chemical Reactions Analysis

Ethanimidoyl chloride, N-[(methylsulfonyl)oxy]-, (1Z)- undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the chloride group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Common Reagents and Conditions: Typical reagents include bases, acids, and oxidizing or reducing agents. The reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

    Major Products: The products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethanimidoyl chloride, N-[(methylsulfonyl)oxy]-, (1Z)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanimidoyl chloride, N-[(methylsulfonyl)oxy]-, (1Z)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to various biochemical effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Ethanimidoyl chloride, N-[(methylsulfonyl)oxy]-, (1Z)- can be compared with similar compounds such as:

Properties

CAS No.

1228558-17-5

Molecular Formula

C3H6ClNO3S

Molecular Weight

171.60 g/mol

IUPAC Name

[(Z)-1-chloroethylideneamino] methanesulfonate

InChI

InChI=1S/C3H6ClNO3S/c1-3(4)5-8-9(2,6)7/h1-2H3/b5-3-

InChI Key

AKRFDQXLZFZYFG-HYXAFXHYSA-N

Isomeric SMILES

C/C(=N/OS(=O)(=O)C)/Cl

Canonical SMILES

CC(=NOS(=O)(=O)C)Cl

Origin of Product

United States

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